molecular formula C49H62N10O11 B12619720 L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan CAS No. 915146-77-9

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan

Cat. No.: B12619720
CAS No.: 915146-77-9
M. Wt: 967.1 g/mol
InChI Key: CUKHDIOTTGHFFZ-YYQBQBQBSA-N
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Description

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This can occur at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence and potential biological activities. Its combination of amino acids can confer distinct properties, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

915146-77-9

Molecular Formula

C49H62N10O11

Molecular Weight

967.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C49H62N10O11/c1-27(61)42(51)47(67)54-36(13-6-7-19-50)43(63)56-38(22-29-24-52-34-11-4-2-9-32(29)34)48(68)59-20-8-14-41(59)46(66)58-40(26-60)45(65)55-37(21-28-15-17-31(62)18-16-28)44(64)57-39(49(69)70)23-30-25-53-35-12-5-3-10-33(30)35/h2-5,9-12,15-18,24-25,27,36-42,52-53,60-62H,6-8,13-14,19-23,26,50-51H2,1H3,(H,54,67)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,69,70)/t27-,36+,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

CUKHDIOTTGHFFZ-YYQBQBQBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)O

Origin of Product

United States

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